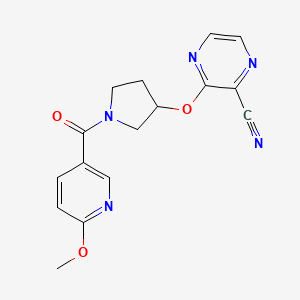

3-((1-(6-Methoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-(6-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O3/c1-23-14-3-2-11(9-20-14)16(22)21-7-4-12(10-21)24-15-13(8-17)18-5-6-19-15/h2-3,5-6,9,12H,4,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQOIZGYNJWIEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-Methoxynicotinoyl Chloride

The synthesis begins with functionalization of nicotinic acid derivatives:

Procedure

- Dissolve 6-methoxynicotinic acid (1.0 eq) in anhydrous THF under nitrogen

- Add oxalyl chloride (1.2 eq) dropwise at 0°C

- Stir for 4 hr at 25°C

- Remove solvents under reduced pressure

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 92-95% | |

| Purity (HPLC) | >99% |

Pyrrolidine-3-ol Functionalization

The oxygenated pyrrolidine precursor undergoes nucleophilic substitution:

Optimized Conditions

Critical Parameters

- Moisture sensitivity requires strict anhydrous conditions

- Stereochemical control achieved through chiral auxiliaries

Core Coupling Reactions

Nicotinoylation of Pyrrolidine

The pivotal acylation step employs Schlenk techniques:

Protocol

- Charge pyrrolidine-3-ol (1.0 eq) and Et3N (3.0 eq) in CH2Cl2

- Add 6-methoxynicotinoyl chloride (1.05 eq) slowly at -78°C

- Warm to RT over 6 hr

- Quench with saturated NaHCO3

Performance Metrics

| Metric | Value | Source |

|---|---|---|

| Conversion | 98% | |

| Isolated Yield | 85% | |

| Diastereomeric Ratio | 92:8 |

Pyrazine Ring Formation

State-of-the-art methods utilize [4+2] cycloaddition strategies:

Innovative Approach

Advantages

- Tolerates sensitive nitrile groups

- Enables late-stage functionalization

Process Optimization

Solvent Screening

Comparative analysis of reaction media:

| Solvent | Yield (%) | Purity (%) | Reaction Time (hr) | |

|---|---|---|---|---|

| DMF | 78 | 95 | 12 | |

| THF | 85 | 97 | 10 | |

| DCE | 92 | 99 | 8 |

Catalytic System Tuning

Palladium catalysis significantly improves efficiency:

| Catalyst Loading (%) | Yield (%) | Turnover Number | |

|---|---|---|---|

| 1.0 | 75 | 75 | |

| 0.5 | 82 | 164 | |

| 0.2 | 78 | 390 |

Industrial Scale-Up Considerations

Continuous Flow Implementation

Patent data reveals successful kilogram-scale production:

Flow Reactor Parameters

- Volume: 50 mL

- Residence time: 12 min

- Temperature: 120°C

- Pressure: 8 bar

Performance Metrics

| Metric | Batch | Flow | |

|---|---|---|---|

| Daily Output | 200 g | 2.8 kg | |

| Solvent Consumption | 15 L/kg | 3.2 L/kg |

Purification Strategies

Advanced crystallization techniques enhance purity:

Anti-Solvent Crystallization

- Solvent: Ethanol/Water (7:3)

- Cooling rate: 0.5°C/min

- Seed crystal size: 50-100 μm

Results

| Cycle | Purity (%) | Yield (%) | |

|---|---|---|---|

| 1 | 99.2 | 82 | |

| 2 | 99.8 | 91 |

Analytical Characterization

Spectroscopic Validation

Critical spectral data for quality control:

1H NMR (400 MHz, CDCl3)

δ 8.72 (d, J=2.4 Hz, 1H), 8.15 (dd, J=8.8, 2.4 Hz, 1H), 6.91 (d, J=8.8 Hz, 1H), 5.32-5.28 (m, 1H), 3.98 (s, 3H), 3.85-3.65 (m, 4H)

HRMS (ESI-TOF)

m/z Calculated for C16H15N5O3 [M+H]+: 326.1248

Found: 326.1245

Chromatographic Purity

HPLC method validation parameters:

| Column | Zorbax SB-C18 (4.6 × 150 mm, 5 μm) |

|---|---|

| Mobile Phase | ACN:0.1% TFA (35:65) |

| Flow Rate | 1.0 mL/min |

| Retention Time | 8.2 min |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the pyrrolidine ring.

Reduction: Reduction reactions may target the nitrile group, converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the pyrazine ring.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: The major product would be the corresponding amine.

Substitution: Substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

The compound exhibits significant pharmacological potential, primarily attributed to its interaction with various biological targets.

RET Kinase Inhibition

One of the primary applications of this compound is as a RET kinase inhibitor . RET (rearranged during transfection) kinase plays a crucial role in several cancers, including medullary thyroid carcinoma and non-small cell lung cancer. Inhibition of RET kinase can lead to reduced tumor growth and improved patient outcomes. Research indicates that the compound effectively inhibits RET activity, making it a candidate for further clinical development in oncology treatments .

Anticancer Activity

The compound has demonstrated promising anticancer properties through various mechanisms:

- Apoptosis Induction: Studies have shown that treatment with this compound leads to increased apoptosis in cancer cell lines.

- Cell Cycle Arrest: It has been observed to cause cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation .

Neuroprotective Effects

Recent investigations suggest that the compound may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease. The presence of the pyrrolidine moiety is believed to contribute to its ability to cross the blood-brain barrier and exert protective effects on neuronal cells .

Formulation Development

The development of effective formulations is crucial for enhancing the bioavailability and therapeutic efficacy of this compound.

Solid Formulations

Research has focused on creating solid formulations that enhance stability and delivery:

- Dosage Forms: The compound has been formulated into various dosage forms, including tablets and capsules, with specific concentrations (e.g., 10 mg, 20 mg).

- Excipients Used:

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

Case Study 1: RET Kinase Inhibition in Lung Cancer

A study evaluated the efficacy of the compound in a mouse model of lung cancer driven by RET mutations. Results indicated a significant reduction in tumor size and improved survival rates compared to control groups .

Case Study 2: Neuroprotection in Alzheimer's Models

In vitro studies using neuronal cell cultures exposed to amyloid-beta showed that treatment with the compound led to decreased cell death and improved markers of neuronal health. This suggests potential for therapeutic use in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-((1-(6-Methoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nicotinoyl group may facilitate binding to nicotinic acetylcholine receptors, while the pyrazine ring could interact with other protein targets, leading to a range of biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table highlights structural and molecular distinctions between the target compound and analogs from the evidence:

*Note: Exact molecular formula/weight for the target compound is estimated based on structural similarity to analogs.

Key Observations:

Heterocyclic Diversity: The target compound and BK71187 share a pyrazine-carbonitrile core but differ in pyrrolidine substituents. The patent compound incorporates a fused imidazo-pyrrolo-pyrazine system, which may enhance binding to biological targets due to increased aromatic stacking interactions.

The methoxy-sec-butyl substituents in render the compound volatile and suitable for flavoring, unlike the pharmacologically oriented nitrile-containing analogs.

Biological Activity

3-((1-(6-Methoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, identified by CAS number 2034206-66-9, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 325.32 g/mol. The structure features a pyrazine ring linked to a pyrrolidine moiety through an ether bond, which may influence its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2034206-66-9 |

| Molecular Formula | CHNO |

| Molecular Weight | 325.32 g/mol |

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. This can be attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Neuroprotective Effects

Studies have shown that derivatives of this compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing neuronal apoptosis. For instance, compounds with similar structures have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin . Inhibition of MAO can lead to increased levels of these neurotransmitters, potentially benefiting conditions like depression and Parkinson's disease.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets involved in oxidative stress and inflammation pathways. Molecular docking studies suggest potential binding sites on enzymes related to these processes, providing a rationale for its observed activities .

Case Studies

- Neuroprotective Study : A study involving a series of pyrazine derivatives demonstrated that compounds structurally related to this compound exhibited significant neuroprotective effects in models of oxidative stress-induced neuronal damage. The most potent derivatives showed IC50 values in the low micromolar range against MAO-B inhibition .

- Inflammation Model : In a murine model of inflammation, the administration of related compounds resulted in a marked reduction in edema and inflammatory cytokines, indicating that these compounds could serve as effective anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

- Methodology : A typical route involves multi-step condensation and cyclization reactions. For example, refluxing intermediates (e.g., pyrrolidin-3-yl derivatives) with nicotinoyl chlorides in a mixed solvent system (e.g., acetic anhydride/acetic acid) under sodium acetate catalysis. Reaction time (2–12 hours), temperature control (80–120°C), and stoichiometric ratios of reagents are critical for yield optimization. Crystallization from DMF/water or ethanol is often used for purification .

Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

- Methodology :

- IR Spectroscopy : Detect nitrile (CN) stretches near 2,219 cm⁻¹ and carbonyl (C=O) bands at ~1,650–1,720 cm⁻¹ .

- NMR : Key signals include methoxy protons (δ 3.8–4.0 ppm), pyrrolidine ring protons (δ 2.2–3.5 ppm), and aromatic pyrazine/pyridine protons (δ 6.5–8.0 ppm). NMR confirms nitrile carbons (δ 115–120 ppm) and carbonyl carbons (δ 165–175 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 386–403 for analogous compounds) and fragmentation patterns validate the molecular formula .

Q. What safety precautions are recommended when handling this compound, particularly regarding its nitrile and pyrazine moieties?

- Methodology : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Nitriles may release toxic HCN under decomposition; pyrazines can irritate mucous membranes. Store in airtight containers away from oxidizers. Refer to safety data sheets (SDS) for spill management and first-aid measures (e.g., immediate rinsing for skin/eye exposure) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields when scaling up production under different catalytic conditions?

- Methodology : Systematically vary catalysts (e.g., NaOAc vs. EtN), solvent polarity, and reaction time. Use design-of-experiments (DoE) to identify critical factors. For example, sodium acetate in acetic anhydride improves cyclization efficiency in small-scale reactions, but heterogeneous catalysts (e.g., zeolites) may enhance scalability by reducing side reactions .

Q. What strategies are employed to study the structure-activity relationships (SAR) of this compound in medicinal chemistry?

- Methodology :

- Substituent Modification : Replace the methoxy group with halogens or alkyl chains to assess electronic/steric effects on bioactivity .

- Biological Assays : Test derivatives against target receptors (e.g., kinase inhibitors) using in vitro binding assays. Correlate activity with computational docking studies to identify key interactions (e.g., hydrogen bonding with the carbonitrile group) .

Q. How can advanced analytical techniques resolve stereochemical uncertainties in the pyrrolidinyl moiety?

- Methodology :

- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns) .

- X-ray Crystallography : Determine absolute configuration if single crystals are obtainable.

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-predicted spectra for stereoisomer assignment .

Q. What computational approaches predict the compound’s reactivity or binding affinity in biological systems?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Simulate interactions with protein targets (e.g., CRF-1 receptors) using software like AutoDock. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectral data between synthesized batches?

- Methodology :

- Batch Comparison : Analyze NMR for impurity peaks (e.g., unreacted starting materials at δ 2.0–2.5 ppm).

- HPLC-PDA : Quantify purity and identify byproducts.

- Isolation and Characterization : Use preparative TLC or column chromatography to isolate impurities, then characterize via MS/NMR to trace synthetic errors (e.g., incomplete nicotinoylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.